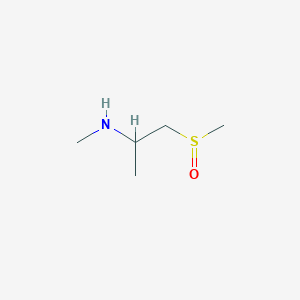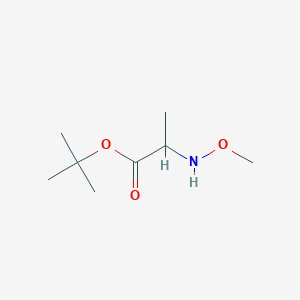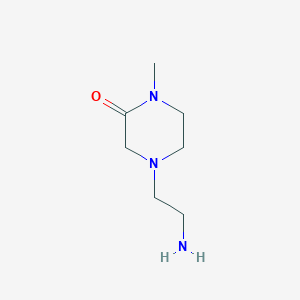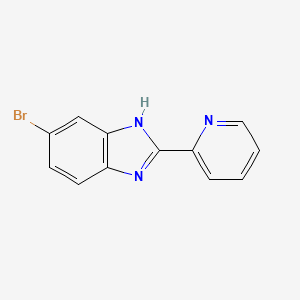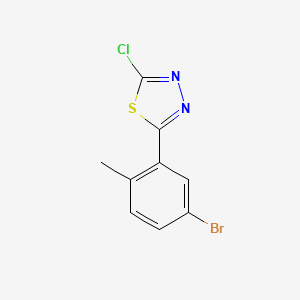
2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole
説明
2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole (also known as 5-bromo-2-methyl-1,3,4-thiadiazole-5-chloride) is a synthetic organic compound that has been used in various scientific and industrial applications. It is a white solid with a molecular formula of C7H4BrClN2S and a molecular weight of 253.56 g/mol. It is insoluble in water, but soluble in common organic solvents such as ethanol, acetone, and dimethylformamide.
科学的研究の応用
Anticancer Properties
A significant application of 1,3,4-thiadiazole derivatives, including similar structures to 2-(5-Bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole, is in the realm of anticancer research. Various studies have highlighted the potential of these compounds as potent anticancer agents. For instance, Gomha et al. (2017) synthesized new pharmacophores containing a thiazole moiety that showed promising in vitro anticancer activity against hepatocellular carcinoma cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017). Similarly, Noolvi et al. (2011) prepared imidazo[2,1-b][1,3,4]-thiadiazole derivatives that exhibited selectivity toward leukemic cancer cell lines in screenings conducted by the National Cancer Institute (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Pharmacological Activity
Lalezari et al. (1975) explored the pharmacological activity of 1,3,4-thiadiazole derivatives, finding them to exhibit antihistaminic, anticholinergic, and norepinephrine-potentiating activities (Lalezari, Shafiee, Badaly, Salimi, Khoyi, Abtahi, & Zarrindast, 1975). These findings indicate a broad range of pharmacological potentials for compounds within this chemical class.
Neuroprotective and Anticonvulsant Effects
Compounds similar to this compound have been investigated for their neuroprotective and anticonvulsant properties. Chapleo et al. (1986) synthesized a series of 2-aryl-5-hydrazino-1,3,4-thiadiazoles with promising anticonvulsant activity, representing a new class of anticonvulsant agents (Chapleo, Myers, Myers, Saville, Smith, Stillings, Tulloch, Walter, & Welbourn, 1986). Additionally, Rzeski et al. (2007) studied the anticancer and neuroprotective activities of 2-amino-1,3,4-thiadiazole based compounds, finding a prominent neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Antifungal Activity
Several studies have shown that 1,3,4-thiadiazole derivatives exhibit antimicrobial and antifungal properties. For example, Güzeldemirci and Küçükbasmacı (2010) synthesized triazole and thiadiazole derivatives bearing the imidazo[2,1-b]thiazole moiety, which displayed promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010). This suggests that compounds like this compound could potentially be effective against various microbial strains.
Corrosion Inhibition
Interestingly, 1,3,4-thiadiazole derivatives have also been researched for their corrosion inhibition properties. Attou et al. (2020) studied a new 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel in acidic environments, demonstrating a protection degree of approximately 98% at certain concentrations (Attou, Tourabi, Benikdes, Benali, Ouici, Benhiba, Zarrouk, Jama, & Bentiss, 2020). This highlights the versatility of the chemical class in industrial applications as well.
作用機序
Target of Action
Similar compounds have been found to targetsodium-dependent glucose co-transporter 2 (SGLT2) . SGLT2 plays a crucial role in reabsorbing glucose from the renal tubules into the bloodstream.
Mode of Action
Based on its structural similarity to other sglt2 inhibitors, it is plausible that it binds to sglt2 and inhibits its function . This inhibition prevents glucose reabsorption, leading to excretion of glucose in urine and a subsequent decrease in blood glucose levels.
Biochemical Pathways
The compound likely affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose from the renal tubules, leading to an increase in glucose excretion . This can have downstream effects on overall glucose homeostasis and insulin sensitivity.
Pharmacokinetics
Similar compounds are generally well-absorbed and have good bioavailability . They are primarily excreted in the urine, which aligns with their mechanism of action in the kidneys.
Result of Action
The primary result of the compound’s action would be a decrease in blood glucose levels due to increased urinary glucose excretion . This could potentially make it useful in the treatment of conditions like type 2 diabetes mellitus.
特性
IUPAC Name |
2-(5-bromo-2-methylphenyl)-5-chloro-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2S/c1-5-2-3-6(10)4-7(5)8-12-13-9(11)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZSJOFHRSVTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=NN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



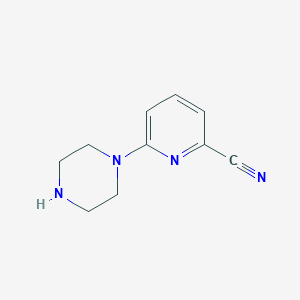
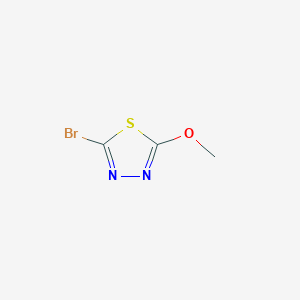
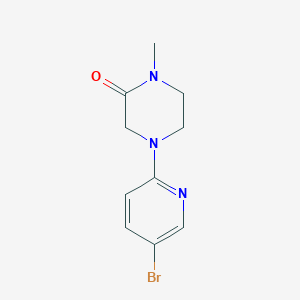
![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

